molecular formula C13H12N2O3 B12471157 4-Oxo-4-(quinolin-5-ylamino)butanoic acid

4-Oxo-4-(quinolin-5-ylamino)butanoic acid

Katalognummer: B12471157
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: ILCBYDQITDKXCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-(quinolin-5-ylamino)butanoic acid is a synthetic organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a quinoline moiety attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(quinolin-5-ylamino)butanoic acid typically involves the reaction of quinoline derivatives with butanoic acid precursors. One common method is the condensation of quinoline-5-amine with 4-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-(quinolin-5-ylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromophthalimide, acetic acid, and water at 30°C.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines and thiols.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4-(quinolin-5-ylamino)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(quinolin-5-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-4-(quinolin-5-ylamino)butanoic acid is unique due to the presence of the quinoline moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents or structural features, leading to variations in reactivity and applications .

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

4-oxo-4-(quinolin-5-ylamino)butanoic acid

InChI

InChI=1S/C13H12N2O3/c16-12(6-7-13(17)18)15-11-5-1-4-10-9(11)3-2-8-14-10/h1-5,8H,6-7H2,(H,15,16)(H,17,18)

InChI-Schlüssel

ILCBYDQITDKXCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.